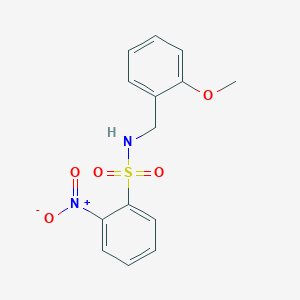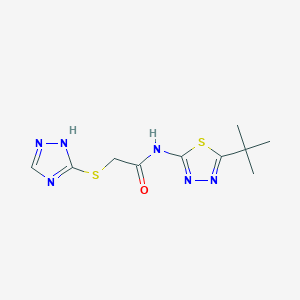![molecular formula C20H19FN2 B5777069 2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B5777069.png)
2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile, also known as FPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPPA is a member of the acrylonitrile class of compounds, which are known for their diverse chemical and biological properties.
Mécanisme D'action
The mechanism of action of 2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has been shown to inhibit the activity of enzymes such as tyrosine kinases and proteases, which are involved in cell signaling and proliferation. Additionally, 2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has been shown to modulate the activity of ion channels and receptors, which are important for neuronal function and synaptic transmission.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have shown that 2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile can induce apoptosis (programmed cell death) in cancer cells and protect neurons from oxidative stress and inflammation. In vivo studies have shown that 2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile can improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. However, the effects of 2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile on human physiology are not well understood, and more research is needed to determine its safety and efficacy in humans.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has several advantages for lab experiments, including its high potency and specificity for its target molecules, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, 2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile also has some limitations, including its poor solubility in water and its potential for off-target effects. Researchers must carefully design experiments to minimize these limitations and ensure the validity of their results.
Orientations Futures
There are several future directions for research on 2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile, including further studies of its mechanism of action and its potential therapeutic applications in various fields. In neuroscience, 2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile may be useful for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as for the prevention of traumatic brain injury. In cancer research, 2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile may be a promising candidate for the development of novel anticancer drugs. Additionally, 2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile may have applications in drug discovery for the development of new drugs with improved efficacy and safety profiles. Overall, 2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile is a promising compound with significant potential for scientific research and therapeutic development.
Méthodes De Synthèse
2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile can be synthesized through a multi-step process involving the reaction of 4-fluorobenzaldehyde with 4-(1-piperidinyl)benzylamine, followed by the addition of acrylonitrile. The resulting compound can be purified using various methods, including column chromatography and recrystallization.
Applications De Recherche Scientifique
2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has been studied extensively for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has been shown to inhibit the growth of cancer cells and may be a promising candidate for the development of anticancer drugs. In drug discovery, 2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has been used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
(E)-2-(4-fluorophenyl)-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2/c21-19-8-6-17(7-9-19)18(15-22)14-16-4-10-20(11-5-16)23-12-2-1-3-13-23/h4-11,14H,1-3,12-13H2/b18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXXFRKXCDQEEB-JXAWBTAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-fluorophenyl)-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-{[3-(2-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5776992.png)

![diethyl [hydroxy(3-nitrophenyl)methyl]phosphonate](/img/structure/B5777023.png)
![N-[2-(4-fluorophenyl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5777031.png)

![2-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}thio)pyrimidine](/img/structure/B5777041.png)
![N-(2-chlorophenyl)-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5777055.png)





